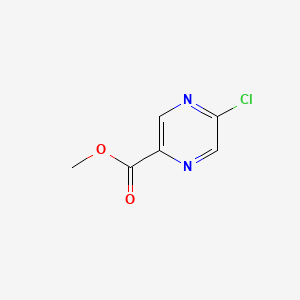

Methyl 5-chloropyrazine-2-carboxylate

Vue d'ensemble

Description

Methyl 5-chloropyrazine-2-carboxylate: is an organic compound with the molecular formula C6H5ClN2O2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and pesticides. This compound is also utilized as a reagent in organic reactions and in the manufacturing of other chemical products .

Mécanisme D'action

Target of Action

Methyl 5-chloropyrazine-2-carboxylate is a compound that has been associated with the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for several neuropsychiatric disorders . It’s also hypothesized that this compound may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and/or ethylene .

Mode of Action

It’s suggested that it acts as anegative allosteric modulator (NAM) . NAMs are compounds that decrease the activity of a receptor by binding to an allosteric site, which is a site other than the active site of the receptor. This results in a change in the receptor’s conformation and a decrease in its activity .

Biochemical Pathways

It’s hypothesized that it may disrupt targets in the biosynthesis pathways ofnicotinamide adenine dinucleotide (NAD) and/or ethylene . Both NAD and ethylene play crucial roles in various biological processes, including energy metabolism and signal transduction.

Result of Action

It’s suggested that it acts as a negative allosteric modulator (nam) of the metabotropic glutamate receptor 2 (mglur2), which could result in a decrease in the receptor’s activity . This could potentially have therapeutic effects in the treatment of several neuropsychiatric disorders .

Analyse Biochimique

Biochemical Properties

It is known that pyrazine derivatives, which include Methyl 5-chloropyrazine-2-carboxylate, have been used in the synthesis of various biologically active compounds

Cellular Effects

It is known that pyrazine derivatives can have a variety of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyrazine derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under normal conditions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Step 1: React 5-chloropyrazine with acetic anhydride to form 5-chloropyrazine-2-carboxylic anhydride.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like tetrahydrofuran and reagents such as sodium borohydride under a nitrogen atmosphere .

Analyse Des Réactions Chimiques

Types of Reactions:

Hydrolysis: Methyl 5-chloropyrazine-2-carboxylate can undergo hydrolysis to form 5-chloropyrazine-2-carboxylic acid.

Reduction: The compound can be reduced using sodium borohydride to yield various reduced forms.

Common Reagents and Conditions:

Hydrolysis: Water and lithium hydroxide at low temperatures (1-5°C) using an ice-water bath.

Reduction: Sodium borohydride in tetrahydrofuran under a nitrogen atmosphere.

Major Products:

Hydrolysis: 5-chloropyrazine-2-carboxylic acid.

Reduction: Reduced derivatives of this compound.

Applications De Recherche Scientifique

Chemistry: Methyl 5-chloropyrazine-2-carboxylate is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .

Biology and Medicine: The compound is utilized in the development of pharmaceuticals, particularly those targeting neurological pathways. It has been studied for its potential use in positron emission tomography (PET) imaging due to its ability to selectively accumulate in specific brain regions .

Industry: In the industrial sector, this compound is employed in the production of pesticides and other agrochemicals .

Comparaison Avec Des Composés Similaires

- Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate

- Methyl 3-methylpyrazine-2-carboxylate

- Methyl 5-methylpyrazine-2-carboxylate

- Methyl 6-methoxy-2-pyrazinecarboxylate

Uniqueness: Methyl 5-chloropyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to serve as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, along with its potential use in PET imaging, sets it apart from other similar compounds .

Activité Biologique

Methyl 5-chloropyrazine-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, including its antimicrobial, anti-inflammatory, and immunomodulatory effects, supported by various studies and case findings.

This compound (C6H5ClN2O2) is characterized by the presence of a chlorinated pyrazine ring, which contributes to its biological activity. The compound is often utilized in chemical synthesis and pharmaceutical applications due to its functional groups that allow for further modifications.

Antimicrobial Activity

One of the most significant aspects of this compound is its antimicrobial activity . Research has demonstrated that derivatives of this compound exhibit promising results against various strains of bacteria and fungi.

- Antimycobacterial Activity : A study highlighted the in vitro activity of related compounds against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL . this compound itself has been implicated in similar antimycobacterial properties, suggesting a potential role in treating tuberculosis.

- Antifungal Activity : The compound also displays antifungal properties, although these are less pronounced. In a screening study, sporadic antifungal activity was noted against certain Candida species .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 1.56–6.25 | Antimycobacterial |

| Related Derivative | 3.91 | Antimycobacterial |

| Related Derivative | 0.78 | Antimycobacterial |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties , making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which play a crucial role in the inflammatory response. This property is particularly relevant in conditions such as arthritis and other autoimmune disorders.

Immunomodulatory Properties

Recent findings indicate that this compound acts as an immunomodulator by inhibiting the STING (Stimulator of Interferon Genes) pathway. This pathway is critical in regulating immune responses, particularly in cancer progression where excessive STING activation can lead to tumor growth and metastasis . By antagonizing this pathway, the compound may enhance immune responses against cancer cells while potentially reducing unwanted inflammation associated with chronic diseases.

Case Studies

- HDAC Inhibition : In a study examining various pyrazine derivatives, this compound was evaluated for its ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. The compound demonstrated significant inhibitory activity, with IC50 values indicating potent effects on leukemic cells .

- Cytotoxicity Testing : In vitro testing revealed that while some derivatives showed low cytotoxicity in HepG2 cell lines, others exhibited higher toxicity levels. This suggests that structural modifications can significantly influence both efficacy and safety profiles .

Propriétés

IUPAC Name |

methyl 5-chloropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVMLRFXZPKILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328104 | |

| Record name | Methyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287714-35-6, 33332-25-1 | |

| Record name | methyl 5-chloropyrazinoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-chloro-2-pyrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.